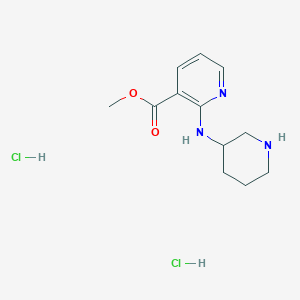

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride

Description

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride is a synthetic organic compound featuring a pyridine core substituted with a methyl ester group at position 2 and a piperidin-3-ylamino moiety. The dihydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical and chemical research. Its structure combines aromatic pyridine reactivity with the basicity of the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

methyl 2-(piperidin-3-ylamino)pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-5-3-7-14-11(10)15-9-4-2-6-13-8-9;;/h3,5,7,9,13H,2,4,6,8H2,1H3,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULBVBCQLGCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671454 | |

| Record name | Methyl 2-[(piperidin-3-yl)amino]pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185307-66-7 | |

| Record name | Methyl 2-[(piperidin-3-yl)amino]pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride typically involves the reaction of nicotinic acid derivatives with piperidine derivatives under specific conditions. One common method involves the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures to methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride. For instance, derivatives containing the pyridine nucleus have shown significant antibacterial and antifungal properties against various pathogens, including E. coli and S. aureus . This suggests that methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride might also exhibit similar antimicrobial effects, warranting further investigation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been noted in several studies. Compounds with related structures have been shown to inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases . This application could be significant for conditions such as rheumatoid arthritis or other inflammatory disorders.

Neuroprotective Effects

Research into related piperidine derivatives indicates neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases . The interaction of methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride with neuronal receptors may provide insights into its efficacy as a neuroprotective agent.

Synthesis and Derivatives

The synthesis of methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride typically involves multi-step organic reactions that allow for the introduction of functional groups necessary for its biological activity . Understanding these synthetic pathways is crucial for optimizing yields and enhancing the compound's therapeutic profile.

Case Study: Antimicrobial Efficacy

A study conducted on similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL . This provides a benchmark for evaluating the potential efficacy of methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride in future research.

Case Study: Anti-inflammatory Mechanisms

Research on pyridine derivatives has shown that they can inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 . Investigating whether methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride exhibits similar effects could lead to novel anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound shares structural similarities with pyridine derivatives listed in , which are categorized by their substituents and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | Salt Form |

|---|---|---|---|---|---|

| Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride | C₁₂H₁₈N₃O₂·2HCl | 320.67 (calc.) | Piperidin-3-ylamino, methyl ester | Amine, ester, pyridine | Dihydrochloride |

| 2-Chloro-4-iodonicotinonitrile | C₆H₂ClIN₂ | 280.52 | Chloro, iodo, nitrile | Halogens, nitrile | Neutral |

| 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine | C₈H₈ClIO₂ | 326.51 | Chloro, iodo, dimethoxymethyl | Halogens, ether | Neutral |

| N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide | C₁₀H₁₃IN₂O₂ | 344.13 | Iodo, hydroxy, pivalamide | Amide, hydroxyl | Neutral |

Key Observations:

Functional Group Diversity: Unlike halogenated pyridines (e.g., 2-Chloro-4-iodonicotinonitrile), the target compound lacks halogens but incorporates a piperidine-amine and ester, which may enhance hydrogen bonding and solubility in polar solvents .

Salt Form: The dihydrochloride salt distinguishes it from neutral analogs, likely improving aqueous solubility and bioavailability compared to non-ionic derivatives like N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide .

Comparison with Pharmacologically Relevant Compounds

lists multiple hydrochlorides (e.g., Fluphenazine Dihydrochloride, Emetine Dihydrochloride) and pyridine-based APIs (e.g., Ethyl Nicotinate). While direct pharmacological data for the target compound are absent, inferences can be drawn:

Table 2: Pharmacological and Impurity Profiles

| Compound Name | Class | Key Features | Relevance to Target Compound |

|---|---|---|---|

| Fluphenazine Dihydrochloride | Antipsychotic | Phenothiazine core, dihydrochloride salt | Shared salt form; potential CNS activity |

| Ethyl Nicotinate | Vasodilator | Pyridine ester, ethyl group | Ester functionality; metabolic stability |

| Dexketoprofen Methyl Ester | NSAID derivative | Methyl ester, arylpropionic acid | Ester hydrolysis pathway comparison |

Key Findings:

Salt Form Stability : Hydrochloride salts (e.g., Fluphenazine Dihydrochloride) are often preferred for their stability and controlled release, suggesting similar advantages for the target compound .

Ester Hydrolysis : Ethyl Nicotinate and Dexketoprofen Methyl Ester undergo esterase-mediated hydrolysis, implying that the methyl ester in the target compound may act as a prodrug moiety .

Biological Activity

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, synthesis, and various research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C12H19Cl2N3O2

- CAS Number : 1185307-66-7

The compound features a nicotinic acid derivative linked to a piperidine moiety, which is significant for its interaction with various biological targets. The presence of the piperidine ring is known to influence the pharmacokinetic properties of the compound.

Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride exhibits its biological activity primarily through modulation of specific receptors and enzymes. It may act as an agonist or antagonist at certain receptors, which can lead to a variety of biological effects. The exact pathways involved are still under investigation but are believed to include:

- Receptor Modulation : Interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism, contributing to its neuroprotective effects.

1. Neuroprotective Effects

Research indicates that compounds similar to Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride may have neuroprotective properties. For instance, studies on related piperidine derivatives have shown promise in models of neurodegenerative diseases by enhancing synaptic plasticity and reducing neuronal apoptosis .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyridine and piperidine derivatives often exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

3. Anti-inflammatory Properties

Compounds with similar structural characteristics have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This activity can be crucial in the treatment of inflammatory diseases.

Case Studies and Research Findings

- Neurodegenerative Disease Models : In studies involving murine models of Alzheimer's disease, derivatives of Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride showed enhanced cognitive function and reduced amyloid plaque formation .

- Inflammation Reduction in Allergic Responses : A study highlighted that piperidine derivatives significantly inhibited cellular infiltration in models of allergic lung inflammation, suggesting their potential use in treating respiratory conditions .

- Antimicrobial Efficacy : A series of synthesized pyridine compounds including Methyl 2-(piperidin-3-ylamino)nicotinate dihydrochloride demonstrated effective inhibition against various bacterial strains, indicating its broad-spectrum antimicrobial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.